molecular formula C4H5Cl3 B13817574 3,3,3-Trichloro-2-methyl-1-propene CAS No. 4749-27-3

3,3,3-Trichloro-2-methyl-1-propene

Cat. No.: B13817574
CAS No.: 4749-27-3
M. Wt: 159.44 g/mol
InChI Key: AIZNASPCDNJRSP-UHFFFAOYSA-N
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Description

Its molecular formula is C₄H₅Cl₃, with a molecular weight of approximately 159.44 g/mol based on structural analogs . Limited data are available on its physical properties (e.g., boiling point, density) due to sparse research coverage in the provided evidence. The compound’s reactivity and applications are inferred to align with other chlorinated alkenes, such as participation in polymerization or use as intermediates in organic synthesis.

Properties

IUPAC Name

3,3,3-trichloro-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3/c1-3(2)4(5,6)7/h1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZNASPCDNJRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021677
Record name 3,3,3-Trichloro-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4749-27-3
Record name 3,3,3-Trichloro-2-methylpropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004749273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trichloro-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-TRICHLORO-2-METHYLPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWK4E9TXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Detailed Reaction Process

  • Starting Material : 1-chloro-2-methyl-propene (an unsaturated chlorinated alkene).
  • Chlorinating Agent : Sulfuryl chloride (SO2Cl2).
  • Catalysts : Organic nitrogen bases (amines) such as diisopropylamine, triethylamine, pyridine, picoline, pyrrole, pyrazole, quinoline, and organic phosphines.
  • Reaction Medium : Liquid phase, often carried out in stirred tanks or tubular reactors.
  • Temperature : Typically maintained between 45 to 50 °C.
  • Reaction Time : Between 30 to 180 minutes, with sulfuryl chloride metering times ranging from 1 to 10 minutes.
  • Light Exposure : The reaction is preferably conducted without exposure to light to avoid formation of unwanted isomers.
  • pH Control : The pH is kept constant by automatic titration with sodium hydroxide to monitor reaction progress.

Reaction Mechanism and Isomerization

The reaction involves the addition of chlorine atoms to the double bond of 1-chloro-2-methyl-propene, leading predominantly to 3,3-dichloro-2-methyl-propene. However, under certain conditions, especially in the presence of organic nitrogen bases or phosphines, the reaction proceeds with simultaneous double bond isomerization, which is crucial for obtaining the desired this compound.

Yields and Purity

Yields of this compound typically exceed 80%, with optimized conditions achieving over 90% purity based on the reacted 1-chloro-2-methyl-propene. The reaction parameters such as temperature control, catalyst choice, and sulfuryl chloride metering rate significantly influence these yields.

Post-Reaction Processing

  • The crude product is washed with water to remove impurities.
  • Drying is performed over potassium carbonate (K2CO3).
  • Fractionation is carried out under reduced pressure to prevent thermal rearrangement to other isomers such as 1,3-dichloro-2-methyl-propene.
  • Gas chromatographic analysis is used to verify product composition.

Data Tables and Experimental Findings

Effect of Catalyst Type on Yield and Product Composition

Catalyst Type Catalyst Concentration (ppm) Reaction Temperature (°C) Reaction Time (min) Yield of this compound (%) Notes
Triethylamine (amine) 1000 45-50 60-120 85-92 Preferred nitrogen base for high yield
Diisopropylamine 1000 45-50 60-120 80-90 Good catalytic activity
Pyridine (heterocyclic amine) 1000 45-50 60-120 82-88 Moderate yield, affects isomerization
Diphenylamine (aromatic amine) 1000 45-50 60-120 80-85 Slightly lower yield
Phosphines Variable 45-50 60-120 83-90 Effective in promoting double bond shift

Influence of Sulfuryl Chloride Metering Time and Light Exposure

Metering Time (min) Light Exposure Sulfuryl Chloride Conversion (%) Yield (%) Major Byproduct Formed
1-5 None 80-98 >90 Minimal
10 None 85-95 88-92 Minor 1,2,3-trichloro-2-methylpropane
5 Present 75-85 70-80 Increased 1,1,2-trichloro-2-methylpropane

Reaction Time and Temperature Effect on Product Yield

Reaction Time (min) Temperature (°C) Yield of Desired Product (%) Notes
30 45 80 Lower conversion
60 50 90 Optimal conditions
120 50 91 Slight improvement over 60 min
180 50 89 Possible thermal degradation

Summary of Key Findings

  • The preparation of this compound is efficiently achieved by chlorination of 1-chloro-2-methyl-propene with sulfuryl chloride in the presence of organic nitrogen bases or phosphines.
  • The reaction is best performed in the liquid phase at 45-50 °C with controlled sulfuryl chloride addition and without exposure to light.
  • Organic nitrogen bases such as triethylamine are effective catalysts, promoting high yields (above 90%) and controlling isomerization.
  • Reaction time between 60 and 120 minutes is optimal for maximum yield.
  • Post-reaction washing, drying, and fractionation under reduced pressure ensure high purity and prevent rearrangement.
  • Gas chromatography is essential for product analysis and yield determination.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trichloro-2-methyl-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trichloro-2-methyl-1-propene, a halogenated hydrocarbon, has various applications in scientific research and industrial processes. This compound is primarily recognized for its utility in the synthesis of other chemicals and its role in agriculture and pest control. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula C4H7Cl3C_4H_7Cl_3 and is characterized by three chlorine atoms attached to the carbon chain. Its structural formula allows for reactivity that is beneficial in various chemical processes.

Synthesis of Chemical Intermediates

This compound serves as a precursor in the synthesis of several chemical compounds. It can undergo reactions to form:

  • Insecticides : The compound is used in the production of various insecticides that target agricultural pests.
  • Pharmaceuticals : It acts as an intermediate in the synthesis of pharmaceutical agents, enabling the development of new drugs.

Agricultural Uses

The compound is utilized in agriculture primarily as a fumigant for soil treatment and pest control. Its effectiveness against soil-borne pests makes it a valuable tool in crop management, particularly for:

  • Grain Preservation : Used to treat grains to prevent pest infestations.
  • Soil Fumigation : Employed to eradicate harmful organisms from the soil before planting.

Industrial Applications

In industrial settings, this compound is used for:

  • Plastic Production : It is involved in the manufacture of certain plastics and polymers.
  • Solvent Applications : The compound can function as a solvent in various chemical processes.

Data Table: Applications Overview

Application AreaSpecific UseNotes
Chemical SynthesisPrecursor for insecticides and pharmaceuticalsFacilitates complex chemical reactions
AgricultureSoil fumigant and grain preservativeEffective against pests
Industrial ProductionPlastic manufacturing and solvent useEnhances product quality

Case Study 1: Insecticide Development

A study conducted on the synthesis of a novel insecticide using this compound demonstrated its efficacy in targeting specific pest populations while minimizing environmental impact. The research highlighted the compound's role in enhancing agricultural productivity through effective pest management strategies.

Case Study 2: Soil Fumigation

Research evaluating the effectiveness of this compound as a soil fumigant revealed significant reductions in nematode populations in treated fields compared to untreated controls. The study concluded that this compound could be integrated into sustainable agricultural practices to improve crop yields.

Regulatory Considerations

Due to its chemical nature and potential environmental impact, this compound is subject to regulatory scrutiny. Agencies like the Environmental Protection Agency (EPA) monitor its usage to ensure safety standards are met, particularly concerning human health and ecological risks.

Mechanism of Action

The mechanism of action of 3,3,3-Trichloro-2-methyl-1-propene involves its reactivity due to the presence of chlorine atoms and the double bond. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products. The pathways involved include substitution, addition, and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-methyl-1-propene (Methallyl Chloride)

  • CAS Number : 563-47-3
  • Synonyms: Methallyl chloride, 2-methylallyl chloride, isobutenyl chloride .
  • Molecular Formula : C₄H₆Cl
  • Key Differences :
    • Contains a single chlorine atom at the C3 position, compared to three chlorines in 3,3,3-Trichloro-2-methyl-1-propene.
    • Lower molecular weight (104.54 g/mol) and reduced halogen content, leading to distinct reactivity (e.g., less electrophilic character).
    • Applications: Intermediate in pharmaceuticals and agrochemicals; used in the production of methallyl alcohol .
Physical Properties Comparison (Hypothetical for Target Compound):
Property This compound (Inferred) 3-Chloro-2-methyl-1-propene (Methallyl Chloride)
Boiling Point Not reported ~72–74°C
Density ~1.3–1.5 g/cm³ (estimated) 0.92 g/cm³
Reactivity High (due to electron-withdrawing Cl groups) Moderate (single Cl substituent)

1,1,3-Trichloro-2-methyl-1-propene

  • CAS Number : 31702-33-7
  • Molecular Formula : C₄H₅Cl₃
  • Key Differences: Chlorine atoms are positioned on C1 and C3, unlike the three Cl atoms on C3 in the target compound. Data Gaps: No experimental data on boiling point, melting point, or toxicity are provided in the evidence .

1,2,3-Trichloropropane

  • CAS Number : 96-18-4
  • Synonyms: Allyl trichloride, trichlorohydrin .
  • Molecular Formula : C₃H₅Cl₃
  • Toxicity: Classified as a probable carcinogen (NTP 2020) with documented hepatotoxicity and nephrotoxicity . Applications: Historically used as a solvent and degreasing agent; phased out due to toxicity concerns .
Structural and Functional Comparison:
Property This compound 1,2,3-Trichloropropane
Backbone Unsaturated (propene) Saturated (propane)
Reactivity Electrophilic addition likely Nucleophilic substitution
Toxicity Profile Not reported Carcinogenic

Research Findings and Data Gaps

  • Environmental Impact : Chloroalkenes are generally more volatile and persistent than chlorinated propanes, increasing atmospheric residence time .
  • Toxicology: No direct studies on this compound were found.

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 3,3,3-Trichloro-2-methyl-1-propene, and how can side reactions be minimized?

Q. Which analytical techniques are optimal for characterizing this compound’s structural and stereochemical purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the position of chlorine substituents and detecting stereoisomers. Gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization identifies trace impurities. For resolving stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) is recommended .

Advanced Research Questions

Q. How do the electron-withdrawing effects of three chlorine atoms on the terminal carbon influence radical-mediated reaction pathways?

Methodological Answer: The trichloromethyl group stabilizes radical intermediates via inductive effects, altering regioselectivity in reactions like allylic bromination. Computational studies (e.g., Fukui function analysis) predict preferential radical formation at the less substituted carbon. Experimental validation using EPR spectroscopy or radical trapping agents (e.g., TEMPO) can confirm mechanistic pathways .

Q. What conflicting findings exist regarding the metabolic activation of this compound in mammalian systems, and how can these be resolved?

Methodological Answer: Discrepancies arise from in vitro vs. in vivo models: hepatic microsomal studies suggest CYP450-mediated epoxidation as the primary pathway, while in vivo rodent studies detect glutathione conjugates as dominant metabolites. To resolve this, employ isotope-labeled compounds and comparative metabolomics (LC-MS/MS) across models. Additionally, CRISPR-engineered cell lines with specific CYP isoforms can isolate metabolic contributions .

Q. What computational strategies are effective for predicting the environmental persistence and toxicity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies to estimate degradation rates (e.g., hydrolysis or photolysis). Quantitative Structure-Activity Relationship (QSAR) models trained on chlorinated alkene datasets predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms). Validation requires experimental data from OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays .

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